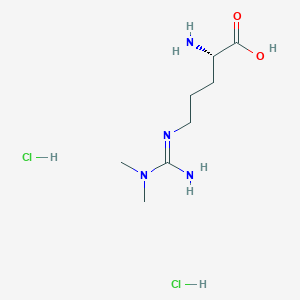

NG,NG-Dimethylarginine dihydrochloride

Overview

Description

NG,NG-Dimethylarginine dihydrochloride (NGDMA) is a synthetic compound derived from the amino acid arginine. It is a common reagent used in a variety of biochemical and physiological studies. NGDMA has been studied extensively in the fields of neuroscience, biochemistry, and physiology for its ability to modulate cellular signaling pathways and its potential to be used as a therapeutic agent.

Scientific Research Applications

Protein Interaction Studies : NG,NG-dimethylarginine is used to study proteins containing this compound, which interact with RNA. This application is significant in understanding the role of these proteins in biological processes (Najbauer et al., 1993).

Methylation Studies : It plays a role in studying the methylation of arginine and lysine residues in proteins, particularly in rat brain and liver extracts. This is crucial for understanding post-translational modifications in proteins (Kakimoto, 1971).

Metabolic Research : NG,NG-dimethylarginine is used in metabolic studies, such as investigating novel metabolites and their distribution in tissues of rats (Ogawa et al., 1987).

Catabolism Studies in Animals : It has applications in studies focusing on the elimination of amino acids in rabbits, which provides insights into the metabolic pathways in different organisms (Mcdermott, 1976).

Protein Structure Analysis : NG,NG-dimethylarginine is identified in specific proteins, such as bovine basic A1 protein from myelin, offering a pathway to study the structure and function of these proteins (Brostoff et al., 1972).

Regulation of Nitric Oxide Synthesis : It is studied for its role in inhibiting nitric oxide synthase in adjacent cells, which is vital for understanding the regulation of nitric oxide synthesis by macrophages (Fickling et al., 1999).

Kidney Research : NG,NG-dimethylarginine enhances tubuloglomerular feedback response in rat kidneys, an important aspect for understanding kidney function and disease (Tojo et al., 1997).

Cardiovascular and Renal Health : Its accumulation is linked to hypertension and immune dysfunction in chronic renal failure, making it a significant marker in cardiovascular and renal health research (Leone et al., 1992).

Enzyme Metabolism : NG,NG-dimethylarginine plays a role in the metabolism of NG,NG-dimethyl-L-arginine, forming important biochemical compounds like L-citrulline and dimethylamine (Ogawa et al., 1989).

Mechanism of Action

Target of Action

NG,NG-Dimethylarginine dihydrochloride is an endogenous inhibitor of nitric oxide synthesis . Its primary targets are the nitric oxide synthases (NOS) present in various tissues such as the adrenal glands, brain, and vascular endothelial cells .

Mode of Action

The compound interacts with its targets, the nitric oxide synthases, by inhibiting their activity . This inhibition reduces the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .

Biochemical Pathways

By inhibiting nitric oxide synthases, this compound affects the nitric oxide synthesis pathway . The reduction in nitric oxide levels can have downstream effects on various physiological processes that rely on nitric oxide signaling, such as blood pressure regulation and neuronal communication .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The inhibition of nitric oxide synthesis by this compound can lead to a decrease in nitric oxide-dependent processes . This could potentially result in physiological changes such as increased blood pressure and altered neuronal communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body.

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNVYJOPZWPJI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585129 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220805-22-1 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

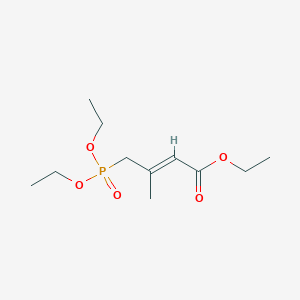

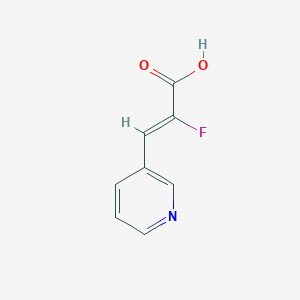

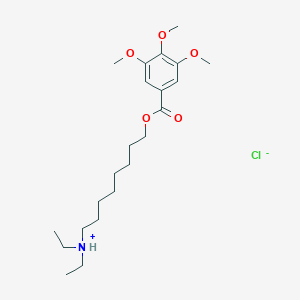

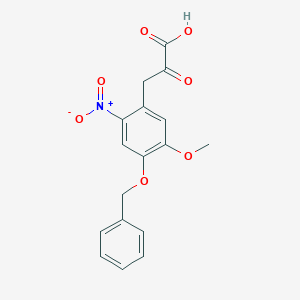

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

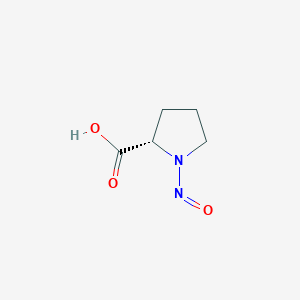

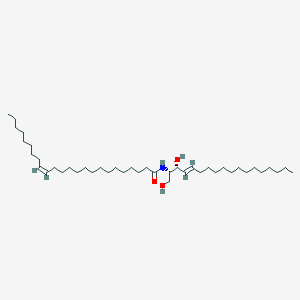

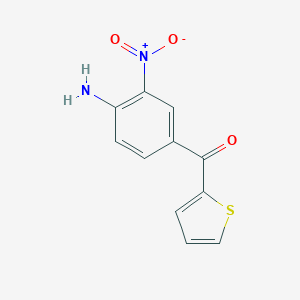

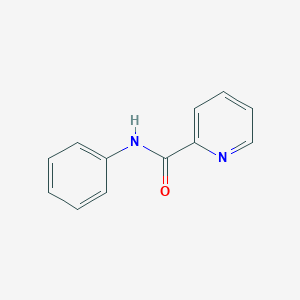

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.